molecular formula C5H5NNa2O5 B2368449 Sodium 2-acetamidomalonate CAS No. 117976-12-2

Sodium 2-acetamidomalonate

Cat. No.: B2368449
CAS No.: 117976-12-2
M. Wt: 205.077
InChI Key: DZHMKRWQGAVIJB-UHFFFAOYSA-L
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Description

Sodium 2-acetamidomalonate is an organic compound with the molecular formula C₅H₆NNaO₅. It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is primarily used in organic synthesis, particularly in the preparation of α-amino acids and other biologically active molecules.

Safety and Hazards

Sodium 2-acetamidomalonate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetamidomalonate typically involves the acetylation of diethyl aminomalonate. The process begins with the preparation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite in an acidic medium. This intermediate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .

Comparison with Similar Compounds

Uniqueness: Sodium 2-acetamidomalonate is unique due to its acetamido group, which provides additional reactivity and versatility in organic synthesis.

Properties

IUPAC Name

disodium;2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMKRWQGAVIJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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